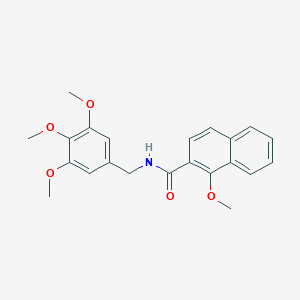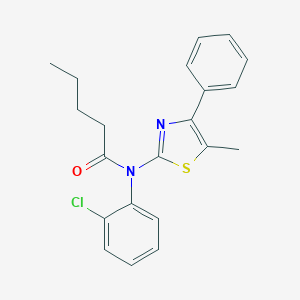![molecular formula C21H19NO2 B299923 N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B299923.png)
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic effects. It is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body.
作用機序
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body. Cannabinoids are molecules that are naturally produced by the body (endocannabinoids) or found in the cannabis plant (phytocannabinoids). They act on two main types of receptors in the body, CB1 and CB2. CB1 receptors are primarily found in the brain and central nervous system, and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system, and are involved in the regulation of inflammation and immune function. N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide blocks the action of cannabinoids on both CB1 and CB2 receptors, which may explain its potential therapeutic effects in pain management, cancer treatment, and obesity.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In studies of pain, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce pain sensitivity in response to a variety of stimuli, including heat, cold, and mechanical pressure. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may do so by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, possibly by affecting the activity of neurons in the hypothalamus, a region of the brain that is involved in the regulation of appetite and metabolism.
実験室実験の利点と制限
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective cannabinoid receptor antagonist, meaning that it specifically targets CB1 and CB2 receptors without affecting other receptors in the body. This can be useful for studying the role of cannabinoids in various physiological processes. However, one limitation is that N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has relatively low potency compared to other cannabinoid receptor antagonists, meaning that higher doses may be required to achieve the desired effects. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is its potential as an anti-obesity medication. Future studies could explore the mechanisms by which N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide affects appetite and metabolism, as well as the potential for combination therapy with other anti-obesity medications. Finally, there is potential for the development of more potent and selective cannabinoid receptor antagonists based on the structure of N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide.
合成法
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl bromide with 1,1'-biphenyl-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with ammonia to form the carboxamide product.
科学的研究の応用
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, cancer treatment, and obesity. It has been shown to have analgesic effects in animal models of pain, and may be useful as an alternative to opioid-based pain medications. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity medication.
特性
製品名 |
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-18-13-11-16(12-14-18)15-22-21(23)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
InChIキー |
BZHORSMNHLNUTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B299840.png)


![N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B299844.png)
![Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate](/img/structure/B299846.png)
![2-[2-(3'-(2,6-dimethylphenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro{1H-indole-3,2'-quinazoline}-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B299847.png)
![N-[2-(benzyloxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B299848.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-naphthyl)-3-phenylpropanamide](/img/structure/B299850.png)
![N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B299852.png)
![5-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299854.png)
![N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299857.png)
![Methyl 3-acetyl-9-benzyl-8-methyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B299858.png)
![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B299863.png)
![2-[3-bromo-4-(2-propynyloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299864.png)